Nortadalafil

Catalog No.
S003484
CAS No.
171596-36-4
M.F
C21H17N3O4
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nortadalafil

CAS Number

171596-36-4

Product Name

Nortadalafil

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1

InChI Key

XHDLVMPUSXRZOS-FOIQADDNSA-N

SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Synonyms

(6R,12aR)-6-(benzo[d][1,3]dioxol-5-yl)-2,3,12,12a-tetrahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione

Canonical SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Isomeric SMILES

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Description

Nortadalafil is demethyl Tadalafil. Tadalafil is a PDE5 inhibitor, currently marketed in pill form for treating erectile dysfunction (ED) under the name Cialis; and under the name Adcirca for the treatment of pulmonary arterial hypertension.

Nortadalafil is a metabolite of tadalafil, a medication used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) []. Unlike tadalafil, nortadalafil has not been approved for any medical use and is currently only available for research purposes []. However, some scientific research suggests that nortadalafil may have potential therapeutic applications.

Pharmacology of Nortadalafil

Nortadalafil, like tadalafil, is a selective phosphodiesterase-5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in relaxation of smooth muscle tissue. By inhibiting PDE5, nortadalafil increases cGMP levels, leading to relaxation of smooth muscle cells in various tissues, including the blood vessels in the lungs and penis.

Potential Therapeutic Applications of Nortadalafil

Pulmonary Arterial Hypertension (PAH)

Some research suggests that nortadalafil may be effective in treating PAH, a condition characterized by high blood pressure in the arteries that supply the lungs [, ]. Studies have shown that nortadalafil can improve blood flow and exercise capacity in patients with PAH [, ]. However, more research is needed to determine the long-term safety and efficacy of nortadalafil for PAH treatment [, ].

Erectile Dysfunction (ED)

Nortadalafil, as a metabolite of tadalafil, may also have potential applications in treating ED []. However, compared to tadalafil, there is limited research available on the effectiveness and safety of nortadalafil for ED [].

Nortadalafil, also known as demethyl Tadalafil, is a chemical compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally similar to Tadalafil, the active ingredient in Cialis, which is used for treating erectile dysfunction. Nortadalafil is characterized by the absence of a methyl group at the nitrogen atom of the piperidine ring, which distinguishes it from Tadalafil and may influence its pharmacological properties and efficacy .

, including:

  • Oxidation: This compound can be oxidized to form corresponding oxides.
  • Reduction: It can be reduced under specific conditions to yield reduced derivatives.
  • Substitution: Nortadalafil can participate in substitution reactions where functional groups are replaced with other groups .

These reactions are essential for understanding its stability and potential transformations in biological systems.

Nortadalafil exhibits biological activity primarily through its role as a PDE5 inhibitor. By inhibiting the PDE5 enzyme, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in smooth muscle cells. This results in the relaxation of smooth muscle tissue, particularly in the corpus cavernosum of the penis, thereby facilitating penile erection. The onset of action may take between 30 minutes to 2 hours, similar to other PDE5 inhibitors .

The synthesis of Nortadalafil typically involves the following steps:

  • Starting Material: Tadalafil serves as the starting material.
  • Demethylation: The demethylation reaction is performed using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain a pure compound .

This synthetic route highlights the straightforward modification of existing PDE5 inhibitors to create analogues like Nortadalafil.

Nortadalafil may interact with various medications, particularly nitrates used for treating heart conditions. The combination can lead to significant hypotensive effects, which can be dangerous. Therefore, individuals taking nitrates or those with cardiovascular issues should avoid using products containing Nortadalafil without medical supervision .

Several compounds share structural similarities with Nortadalafil and Tadalafil, each with unique properties:

Compound NameStructural FeaturesUnique Properties
TadalafilContains a methyl group on nitrogenApproved for erectile dysfunction; longer half-life
VardenafilContains a piperazine ringMore selective for PDE5; used for erectile dysfunction
SildenafilContains a different heterocyclic structureFirst PDE5 inhibitor; widely studied
AvanafilContains a different side chainRapid onset of action; shorter duration
N-cyclopentyl nortadalafilCyclopentyl group replaces methylFound in dietary supplements; less studied

Nortadalafil's uniqueness lies in its demethylated structure, which may affect its pharmacokinetics and pharmacodynamics compared to these other compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

375.12190603 g/mol

Monoisotopic Mass

375.12190603 g/mol

Heavy Atom Count

28

UNII

5W59DMB3LD

Other CAS

171596-36-4

Wikipedia

Nortadalafil

Dates

Modify: 2023-09-12
1 . Frey MK, Lang I. Tadalafil for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2012 Apr;13(5):747-55.
Abstract
INTRODUCTION: Pulmonary arterial hypertension (PAH) is a progressive occlusive disease affecting the pulmonary vasculature; it carries a poor prognosis. Because right ventricular failure is the key feature of deterioration in PAH patients, vasodilator treatments relieving right ventricular afterload have gained ground in the treatment of this disorder. Phosphodiesterase-5 inhibitors are effective and well tolerated vasodilators that were originally developed for erectile dysfunction. Tadalafil , the first once-daily drug of this class, was approved by the USFDA in May 2009 for the treatment of patients suffering from PAH. AREAS COVERED: This review outlines the currently available data about tadalafil and its effects in patients with PAH. It also presents evidence from recent clinical trials of tadalafil and discusses potential improvements over existing therapy options and their impact on current treatment strategies. EXPERT OPINION: Tadalafil is an efficacious drug with a favorable side-effect profile and convenient mode of administration. More studies are needed to analyze its impact on survival and to substantiate its role in an upfront combination treatment strategy.
2 . Porst H, Hell-Momeni K, Büttner H. Chronic PDE-5 inhibition in patients with erectile dysfunction - a treatment approach using tadalafil once-daily. Expert Opin Pharmacother. 2012 Jul;13(10):1481-94.
Abstract
INTRODUCTION: Tadalafil distinguishes itself from other available phosphodiesterase type 5 (PDE-5) inhibitors by its half-life of ? 17.5 h, which results in erectile responsiveness for up to 36 h after a single dose. Most clinical experience has been reported with on-demand use of PDE-5 inhibitors, but several studies have been able to demonstrate that tadalafil, given once-daily in low doses, is both highly effective and well tolerated. AREAS COVERED: This paper reviews the current evidence for efficacy and safety of tadalafil, as well as the rationale for offering low-dose tadalafil once-daily to patients with erectile dysfunction as an alternative to on-demand treatment. EXPERT OPINION: Tadalafil once-daily provides efficacy comparable to on-demand dosing regimens with PDE-5 inhibitors, is well tolerated and allows patients and their partners to disconnect the administration of medication from sexual activity, thereby enabling them to return to the sex-life they had before the onset of erectile dysfunction.
3 . Daugan, Alain; Grondin, Pascal; Ruault, Cecile et al. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1/',2/':1,6]pyrido[3,4-b]indole-1,4-dione analogue. Journal of Medicinal Chemistry (2003), 46(21), 4533-4542.
Abstract
Modification of the hydantoin ring in the previously described lead compound 2a has led to the discovery of compound 12a, tadalafil, a highly potent and highly selective PDE5 inhibitor. The replacement of the hydantoin in compound 2a by a piperazinedione ring led to compound cis-11a which showed similar PDE5 inhibitory potency. Introduction of a 3,4-methylenedioxy substitution on the phenyl ring in position 6 led to a potent PDE5 inhibitor cis-11c with increased cellular potency. Optimization of the chain on the piperazinedione ring led to the identification of the racemic cis-N-methyl derivative 11i. High diastereospecificity for PDE5 inhibition was observed in the piperazinedione series with the cis-(6R,12aR) enantiomer displaying the highest PDE5 inhibitory activity. The piperazinedione 12a, tadalafil (GF196960), has been identified as a highly potent PDE5 inhibitor (IC(50) = 5 nM) with high selectivity for PDE5 vs PDE1-4 and PDE6. Compound 12a displays 85-fold greater selectivity vs PDE6 than sildenafil 1. 12a showed profound and long-lasting blood pressure lowering activity (30 mmHg/>7 h) in the spontaneously hypertensive rat model after oral administration (5 mg/kg).
4 . Beghyn, Terence; Hounsou, Candide; Deprez, Benoit P. PDE5 inhibitors: An original access to novel potent arylated analogues of tadalafil. Bioorganic & Medicinal Chemistry Letters (2007), 17(3), 789-792.
Abstract
A method to access totally new analogues of tadalafil was explored. The Buchwald reaction was adapted and used to replace the methyl group of tadalafil by various aryl groups. Inhibition potencies on PDE5 of these analogues were determined and proved to be comparable to the one of tadalafil. Using the same route, compounds with the same level of activity but improved water solubility were produced by introducing a pyridine or a pyrimidine ring. This original route also opens access to new unpatented compounds.

Explore Compound Types